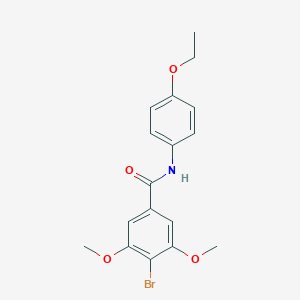
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide, also known as CGP-7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders. In
Mécanisme D'action
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide acts as a selective antagonist of mGluR5, which is a G-protein-coupled receptor that modulates glutamatergic neurotransmission. By blocking the activity of mGluR5, 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide reduces the excitatory neurotransmission mediated by glutamate, which is involved in various neurological disorders.
Biochemical and physiological effects:
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide has been shown to modulate various biochemical and physiological processes in the brain. It has been shown to reduce the release of glutamate and increase the levels of GABA, an inhibitory neurotransmitter. It also modulates the activity of various signaling pathways, including the ERK1/2 and Akt pathways, which are involved in cell survival and neuroplasticity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide has several advantages for lab experiments, including its high selectivity and potency for mGluR5, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, it also has some limitations, including its poor solubility and stability, which can make it challenging to work with in some experimental conditions.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used for therapeutic applications. Another area of interest is the investigation of the role of mGluR5 in various neurological disorders, including addiction, pain, and neurodegenerative diseases. Additionally, the development of novel drug delivery systems for 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide could enhance its therapeutic potential and reduce its limitations in lab experiments.
Méthodes De Synthèse
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide can be synthesized using a multi-step process involving the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 3-methyl-2-pyridinamine to yield 2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, addiction, and pain. It has been shown to modulate the glutamatergic system, which plays a crucial role in the pathophysiology of these disorders.
Propriétés
Nom du produit |
2-(4-chlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide |
|---|---|
Formule moléculaire |
C16H17ClN2O2 |
Poids moléculaire |
304.77 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-2-methyl-N-(3-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-5-4-10-18-14(11)19-15(20)16(2,3)21-13-8-6-12(17)7-9-13/h4-10H,1-3H3,(H,18,19,20) |
Clé InChI |
VLHZCCUXMBAKMG-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=C(N=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)

![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)



![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)